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Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is one of the most common
monogenic disorders, characterized by the progressive development of fluid-filled cysts in the
kidneys, ultimately leading to end-stage renal disease.[1][2] The underlying cause of ADPKD is
mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2
(PC2), respectively.[1][2] A growing body of evidence points to the upregulation of the
microRNA-17 (miR-17) family in ADPKD, which contributes to disease progression by
repressing the expression of PKD1 and PKDZ2.[3][4] RGLS4326 is a first-in-class, short,
chemically modified antisense oligonucleotide designed to specifically inhibit miR-17, thereby
de-repressing the translation of PKD1 and PKD2 and offering a potential disease-modifying
therapy for ADPKD.[1][2] This technical guide provides a comprehensive overview of the
preclinical and clinical development of RGLS4326, including its mechanism of action,
pharmacokinetic and pharmacodynamic profiles, and efficacy in various models of ADPKD.

Introduction to ADPKD and the Role of miR-17

ADPKD is a prevalent genetic disorder affecting millions worldwide.[1] The hallmark of the
disease is the relentless growth of renal cysts, which leads to a gradual decline in kidney
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function.[2] Excessive proliferation of cyst-lining epithelial cells is a key pathological feature of
ADPKD.[2]

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional
gene regulation by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs
(mMRNAS), leading to their degradation or translational repression.[3][5] The miR-17 family of
MIRNASs has been identified as a significant contributor to ADPKD pathogenesis.[3] Studies
have shown that miR-17 is upregulated in both human and murine models of ADPKD.[3][6] This
upregulation leads to the suppression of its target genes, including PKD1 and PKD2, thereby
exacerbating cyst growth.[3][4] Genetic deletion of the miR-17~92 cluster has been shown to
attenuate disease progression in preclinical models, highlighting the therapeutic potential of
targeting miR-17.[3]

RGLS4326: A Novel Anti-miR-17 Oligonucleotide

RGLS4326 is a single-stranded, 9-nucleotide, chemically modified antisense oligonucleotide
designed with full complementarity to the seed sequence of miR-17.[7][8] This design allows for
potent and specific inhibition of the entire miR-17 family.[7] RGLS4326 was identified through
the screening of a diverse library of over 190 anti-miR-17 oligonucleotides, optimized for
potency, stability, safety, and preferential distribution to the kidney.[8]

Mechanism of Action

RGLS4326 functions by binding to mature miR-17, preventing it from interacting with its target
MRNAS. This action displaces miR-17 from translationally active polysomes, leading to the de-
repression of miR-17 target genes, most notably Pkd1 and Pkd2.[1][9] The subsequent
increase in the expression of PC1 and PC2 proteins is believed to slow down cyst proliferation
and disease progression.[4][10]
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Figure 1: Mechanism of Action of RGLS4326 in ADPKD.

Preclinical Data

The therapeutic potential of RGLS4326 has been extensively evaluated in a range of in vitro
and in vivo preclinical models.
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In Vitro Efficacy

RGLS4326 has demonstrated potent and dose-dependent inhibition of miR-17 function in
various cell lines.

Parameter Cell Line Value Reference

EC50 for miR-17

o Hela cells 28.3+£4.0 nM [4]
Inhibition

EC50 for miR-17 PD-

) ) Mouse IMCD3 cells 77.2 +20.2 nM [4]
Sig De-repression

Table 1: In Vitro Potency of RGLS4326

Treatment with RGLS4326 resulted in the de-repression of direct miR-17 target genes,
including Pkd1 and Pkd2, in mouse inner medullary collecting duct (IMCD3) cells.[4]
Furthermore, in primary cyst cultures derived from human ADPKD donors, RGLS4326
treatment led to a global de-repression of predicted miR-17 target genes and increased the
expression of PC1 and PC2 proteins by approximately 2-fold and 4-fold, respectively.[8] This
ultimately suppressed the growth of primary human ADPKD cysts in vitro.[7][8]

In Vivo Efficacy in Animal Models

Subcutaneous administration of RGLS4326 has shown significant efficacy in multiple mouse
models of PKD.
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Outcome with

. Key Efficacy
Animal Model . RGLS4326 Reference
Endpoints
Treatment
Kidney weight to body  Significantly
Pkd2+/- (Pkd2-KO) weight (KW/BW) ratio,  suppressed cyst 3]
mice Renal cyst formation, formation and slowed
Cyst cell proliferation disease progression.
_ Dose-dependent
) Kidney morphology o
Pcy/CD1 mice ) reduction in KW/BW [11]
and histology )
and cyst index.
Serum creatinine,
) ] Improvements in key
Pkd1F/RC mice Blood Urea Nitrogen [10]

(BUN)

disease markers.

Table 2: In Vivo Efficacy of RGLS4326 in Mouse Models of ADPKD

Pharmacokinetics, Distribution, and Metabolism

Pharmacokinetic studies in mice and monkeys have demonstrated that RGLS4326 is rapidly

absorbed after subcutaneous administration and preferentially distributes to the kidney.[8][9]

Parameter Species Value Reference
Wild-type mice (30

Tmax (plasma) <1 hour [8]
mg/kg SC)
Wild-type mice (30

Cmax (plasma) 8.5 pg/mL [8]
mg/kg SC)

) Wild-type mice (30

Half-life (plasma) <4 hours [8]
mg/kg SC)

Half-life (kidney) Mice and monkeys 8-11 days [9]

Plasma Protein

Binding

Across species

79% - 96%

[°]

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://pkdcure.org/wp-content/uploads/abstract_19.pdf
https://www.researchgate.net/publication/335760786_Discovery_and_preclinical_evaluation_of_anti-miR-17_oligonucleotide_RGLS4326_for_the_treatment_of_polycystic_kidney_disease
https://www.biospace.com/regulus-therapeutics-presents-additional-data-from-its-autosomal-dominant-polycystic-kidney-disease-adpkd-program-at-pkd-connect-2021
https://www.benchchem.com/product/b15604184?utm_src=pdf-body
https://www.benchchem.com/product/b15604184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742637/
https://pubmed.ncbi.nlm.nih.gov/37643880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742637/
https://pubmed.ncbi.nlm.nih.gov/37643880/
https://pubmed.ncbi.nlm.nih.gov/37643880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Pharmacokinetic Parameters of RGLS4326

RGLS4326 is cleared rapidly from plasma primarily through tissue uptake and renal excretion,
with a significant portion of the dose recovered intact in the urine.[9] Metabolism occurs
minimally through nucleases, and the compound does not interact with cytochrome P450
enzymes, suggesting a low potential for drug-drug interactions.[9]

Clinical Development

RGLS4326 has been evaluated in a Phase 1b clinical trial in patients with ADPKD.

Phase 1b Clinical Trial (NCT04536688)

This multicenter, open-label, adaptive design study evaluated the safety, tolerability,
pharmacokinetics, and pharmacodynamics of RGLS4326 in patients with ADPKD.[10][12]

Number of o
Cohort Dose . Key Findings Reference
Patients

Statistically
significant

increases in
1 mg/kg every )
urinary PC1 and
1 other week for 4 9 [10][13]
PC2. Well-

tolerated with no

doses

serious adverse
events.

Did not show the
desired impact

2 0.3 mg/kg - [14]
on PC1 and PC2

levels.

Table 4: Overview of RGLS4326 Phase 1b Clinical Trial Results

The results from the first cohort provided clinical proof of mechanism, demonstrating target
engagement in the kidneys.[6][10] However, the lack of a durable response and potential for
off-target CNS effects at higher preclinical doses led Regulus Therapeutics to halt the
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development of RGLS4326 and pivot to a next-generation anti-miR-17 oligonucleotide,
RGLS8429.[14][15]

Experimental Protocols
In Vitro miR-17 Inhibition Assay

Hela cells
Luciferase reporter vector (with miR-17 binding sites)j—» Incubation (24h) Luciferase Assay Measure de-repression of luciferase signaq

RGLS4326 or control oligo

Click to download full resolution via product page

Figure 2: Workflow for In Vitro miR-17 Inhibition Assay.

Methodology:

o Hela cells are co-transfected with a luciferase reporter vector containing miR-17 binding
sites in the 3'-UTR and varying concentrations of RGLS4326 or a control oligonucleotide.[11]

o After a 24-hour incubation period, luciferase activity is measured.[4]

e The ability of RGLS4326 to sequester miR-17 and de-repress the luciferase signal is
quantified to determine the EC50.[11]

In Vivo Efficacy Study in Pkd2-KO Mice
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Figure 3: Experimental Workflow for In Vivo Efficacy Study.

Methodology:

e Pkd2 knockout (Pkd2-KO) mice are administered subcutaneous doses of RGLS4326 (20
mg/kg), a control oligonucleotide, or PBS at postnatal days 10, 11, 12, and 19.[3]

o At postnatal day 28, the mice are euthanized, and the kidneys are harvested.[3]
e The primary efficacy endpoint is the kidney weight to body weight (KW/BW) ratio.[3]

» Renal cyst proliferation is assessed by immunohistochemical staining for phospho-histone
H3 (pHH3).[3]

Conclusion

RGLS4326 represented a promising, targeted therapeutic approach for ADPKD by inhibiting

the pathogenic activity of miR-17 and restoring the expression of key proteins, PC1 and PC2.
Extensive preclinical studies demonstrated its ability to reduce cyst growth and improve kidney
function in various models of the disease. While the Phase 1b clinical trial provided valuable
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proof of mechanism, challenges related to durability of effect and potential off-target effects at
higher doses led to the discontinuation of its development. Nevertheless, the research on
RGLS4326 has significantly advanced the understanding of miR-17's role in ADPKD and has
paved the way for the development of next-generation antisense oligonucleotides with
improved therapeutic profiles for this debilitating monogenic disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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